1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC15798470
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 1-[3-(3-methylpyridin-4-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H13NO/c1-10-9-15-7-6-14(10)13-5-3-4-12(8-13)11(2)16/h3-9H,1-2H3 |
| Standard InChI Key | YDLSKEVGZMBKGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1)C2=CC(=CC=C2)C(=O)C |
Introduction
1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one is an organic compound characterized by the presence of a ketone functional group attached to a phenyl ring, which is further substituted with a pyridine moiety. This compound has a molecular weight of approximately 213.28 g/mol and a molecular formula that includes carbon, hydrogen, and nitrogen atoms. Its structure consists of a central ethanone group linked to a 3-methylpyridine and a phenyl group, making it a compound of interest in various chemical and biological applications.
Synthesis Methods
The synthesis of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one typically involves several chemical methods, although specific details on these methods are not widely documented in reliable sources. Generally, the synthesis of such compounds often involves reactions like Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.
Potential Applications
1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one has potential applications in various fields, including:
-
Pharmaceuticals: Its unique structure may interact with biological targets, making it a candidate for drug development.
-
Chemical Research: The compound's reactivity with other chemical species can provide insights into new chemical reactions and pathways.
-
Materials Science: Its functional groups could be useful in designing new materials with specific properties.
Interaction Studies
Interaction studies involving 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one could focus on its reactivity with biological targets or other chemical species. Preliminary investigations might include:
-
Biological Assays: To determine its potential as a therapeutic agent.
-
Chemical Reactivity: To explore its potential in catalysis or as a building block for more complex molecules.
Similar Compounds
Several compounds share structural similarities with 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Pyridin-3-yl)phenyl)ethanone | Contains a pyridine moiety and ketone | Different substitution pattern on the phenyl ring |
| 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | Contains both methyl and sulfonyl groups | Sulfonyl group adds unique reactivity |
| 2-(4-Methylpyridin-2-yl)-2-(4-methylphenyl)ethanone | Features a different pyridine position | Variation in the position of methyl groups |
These compounds highlight the diversity of chemical structures that can be achieved by modifying the arrangement of functional groups, leading to distinct chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume